Sucralfate

Description

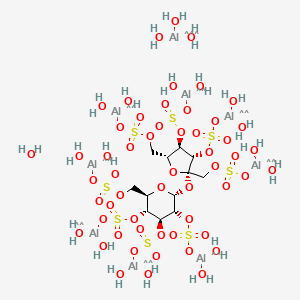

Structure

2D Structure

Properties

Molecular Formula |

C12H54Al9O55S8 |

|---|---|

Molecular Weight |

1577.9 g/mol |

InChI |

InChI=1S/C12H22O35S8.9Al.20H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;20*1H2/q;;8*+1;;;;;;;;;;;;;;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1............................./s1 |

InChI Key |

YZPQNHUVIVIUCT-JTJNLBSYSA-F |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al] |

Origin of Product |

United States |

Advanced Chemical Synthesis and Structural Elucidation of Sucralfate

Synthetic Methodologies for Sucralfate (B611045) Production: Academic and Scalable Approaches

The synthesis of this compound is a multi-step process, beginning with the sulfation of sucrose (B13894) to obtain sucrose octasulfate, followed by the formation of a complex with aluminum. Both academic research and industrial production focus on achieving high purity and consistent structural characteristics.

Synthesis of Sucrose Sulfate (B86663) Precursors

The key precursor for this compound synthesis is sucrose octasulfate. This involves the sulfonation of sucrose, a disaccharide composed of glucose and fructose (B13574) units. Various sulfonation reagents can be employed, including complexes of sulfur trioxide with Lewis bases such as N,N-dimethylformamide (DMF), pyridine, or trialkylamine. psu.edugoogle.com Other methods utilize chlorosulfonic acid or sulfuric acid in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide or acetic anhydride. psu.edugoogle.com

Regioselectivity is a critical aspect of sucrose sulfonation due to the presence of multiple hydroxyl groups. While sulfonation of primary hydroxyl groups is generally preferred, achieving complete and selective octasulfation can be challenging. psu.edu Academic approaches have explored the use of stannylene acetals to direct regioselective sulfonation. psu.edu For instance, reacting a dibutylstannylenesucrose complex with a sulfur trioxide complex can lead to electrophilic substitution primarily at the primary C-6 position. psu.edu

Scalable production methods aim for efficient and high-yield sulfation. One reported method involves dissolving sucrose in triethylamine (B128534) and reacting it with a triethylamine-sulfur trioxide complex under controlled temperature conditions. patsnap.com Subsequent neutralization with an alkali metal hydroxide (B78521) solution, such as potassium hydroxide, followed by cooling and filtration, yields the sucrose octasulfate alkali metal salt. patsnap.com

Aluminum Complexation Reactions and Optimization

The subsequent step involves the complexation of sucrose octasulfate with an aluminum source to form this compound. This compound is described as a basic aluminum salt of sucrose octasulfate, containing aluminum hydroxide in its structure. pardrugs.comchemicalbook.com The complexation typically involves reacting a solution of sucrose octasulfate (often as an ammonium (B1175870) or alkali metal salt) with an aluminum salt, such as aluminum chlorohydrate, in an aqueous or aqueous alcoholic medium. google.comgoogle.comgoogle.com

The reaction conditions, including the molar ratio of sucrose octasulfate to the aluminum source, concentration, temperature, and pH, are crucial for the formation of the desired this compound structure and properties. A molar ratio of approximately 1:8 of sucrose octasulfate ammonium salt to aluminum chlorohydrate has been reported. google.com The pH of the reaction mixture is also important and may require adjustment. google.com

Optimization of the complexation reaction focuses on achieving a consistent and stable aluminum-sucrose octasulfate complex with the desired physical and chemical characteristics, such as particle size and surface area, which influence its therapeutic efficacy. google.com The complexation process results in a polymeric structure where aluminum ions are coordinated with the sulfate groups and hydroxyl groups. guidetopharmacology.org The exact structure can vary depending on the synthesis method, leading to different forms of this compound with potentially different properties. acs.orgnih.gov

Purification Strategies for Research-Grade this compound

Obtaining research-grade this compound with high purity is essential for accurate characterization and study. Purification strategies typically involve separating the solid this compound product from the reaction mixture and removing residual starting materials, byproducts, and salts.

After the aluminum complexation reaction, this compound precipitates as a solid. google.com This solid is then separated, often by filtration. patsnap.comgoogle.com Washing the filtered solid with various solvents, such as ethanol, methanol (B129727), or acetone, helps to remove soluble impurities. google.comgoogle.com Repeated crystallization or washing steps can be employed to enhance purity. patsnap.com Drying the purified product under vacuum is a common final step. patsnap.comgoogle.com

The purity of the sucrose octasulfate precursor is also critical for the purity of the final this compound product. Purification of sucrose octasulfate alkali metal salts can involve repeated crystallization from purified water. patsnap.com

Spectroscopic and Spectrometric Techniques for this compound Characterization

Characterizing the structure and composition of this compound is challenging due to its amorphous or semi-crystalline nature and complex polymeric structure. A combination of spectroscopic and spectrometric techniques is employed to elucidate its structural features and confirm its identity and purity. google.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, particularly solid-state NMR, is a powerful tool for investigating the structure of this compound. Multinuclear and multidimensional solid-state NMR experiments can provide insights into the different environments of atoms within the this compound structure, including the sucrose octasulfate moiety and the aluminum centers. acs.orgnih.gov

1H and 13C NMR spectroscopy can be used to confirm the presence of the sucrose octasulfate backbone and assign resonances to specific protons and carbons. acs.orgnih.gov Comparing the 13C NMR chemical shifts of this compound with those of potassium sucrose octasulfate can help confirm the complete sulfation of the sucrose moiety. nih.gov Solid-state 1H MAS NMR spectra can reveal signals associated with the sucrose octasulfate moiety and aluminum hydroxide groups. acs.org

27Al NMR spectroscopy is particularly useful for studying the aluminum environment in this compound. Solid-state 27Al MAS and MQMAS experiments can differentiate between different types of aluminum coordination within the complex structure. acs.orgnih.gov Variations in the aluminum environment and hydration levels can lead to significant structural differences between different forms of this compound, which can be detected by solid-state NMR. acs.orgnih.gov Liquid-state 27Al NMR can also be used to study the release of aluminum from this compound under different conditions, such as in acidic environments. acs.orgnih.gov

Research findings using advanced solid-state NMR techniques have shown significant structural differences between different forms of this compound, primarily arising from variations in the aluminum environment and the level of hydration. acs.orgnih.gov These structural differences have been correlated with differences in the rate of acid-induced aluminum release. acs.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in this compound and their molecular vibrations. google.comgoogle.comedinst.com These techniques are useful for confirming the presence of key functional groups associated with the sulfated sucrose and aluminum hydroxide components.

IR spectroscopy involves the absorption of infrared light by molecular bonds, causing them to vibrate at specific frequencies. edinst.com The IR spectrum of this compound typically shows characteristic bands corresponding to hydroxyl (-OH), sulfate (-OSO3), and C-O stretching vibrations from the sucrose backbone. google.com The presence of water molecules in the hydrous structure of this compound can also be observed in the IR spectrum. google.com

Raman spectroscopy, on the other hand, measures the inelastic scattering of light by molecular vibrations. edinst.com While IR active vibrations involve a change in dipole moment, Raman active vibrations involve a change in polarizability. edinst.com Therefore, IR and Raman spectroscopy often provide complementary information. edinst.com The Raman spectrum of this compound can also show bands related to the sulfate groups and the sucrose skeleton. google.com Comparing the IR and Raman spectra of different this compound preparations can help identify structural variations or the presence of impurities. google.comgoogle.com

Both IR and Raman spectroscopy can be used to distinguish this compound from related compounds or precursors and to assess the consistency of different batches of this compound. google.comgoogle.com For example, characteristic bands in the IR and Raman spectra have been used to differentiate this compound from a related aluminum complex of polysulfonated sucrose. google.comgoogle.com

Interactive Data Table: Characteristic Spectroscopic Data for this compound

| Technique | Functional Group/Vibration | Characteristic Spectral Range/Shift | Notes |

| NMR Spectroscopy | 1H (Sucrose) | 4.2–5.8 ppm (liquid state) acs.org | Sugar ring protons |

| 13C (Sucrose) | Various shifts | Carbon backbone of sucrose octasulfate nih.gov | |

| 27Al (Aluminum) | Various shifts | Different aluminum coordination environments acs.orgnih.gov | |

| IR Spectroscopy | O-H stretching | ~3400 cm-1 | Hydroxyl groups (sucrose, aluminum hydroxide, water) google.com |

| S=O stretching (Sulfate) | ~1200-1280 cm-1, ~1000-1080 cm-1 | Sulfate groups google.com | |

| C-O stretching | Various bands | Sucrose ring vibrations | |

| Raman Spectroscopy | S=O stretching (Sulfate) | Various bands | Sulfate groups google.com |

| Sucrose skeletal modes | Various bands | Vibrations of the sugar backbone google.com |

Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.

Detailed Research Findings Example:

A study utilizing multinuclear, multidimensional solid-state NMR characterized two forms of this compound, designated Form I and Form II. acs.orgnih.gov Significant structural differences were observed between these forms, primarily related to variations in the aluminum environment and the level of hydration. acs.orgnih.gov Specifically, 27Al MAS and MQMAS NMR revealed distinct aluminum coordination environments in the two forms. acs.org Furthermore, liquid-state 27Al NMR studies showed that Form I underwent faster disruption and aluminum release in acidic conditions compared to Form II. acs.orgnih.gov This research highlights how spectroscopic techniques can reveal subtle structural differences in complex compounds like this compound and provide insights into their behavior under relevant conditions. acs.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a valuable technique for the analysis of complex molecules like this compound, although its low solubility in standard solvents presents challenges. Studies have explored the use of soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS, particularly on soluble analogs like the sodium salt of sucrose octasulfate (NaSOS) to understand the fragmentation patterns and ionization behavior of the sulfated disaccharide core. researchgate.nettandfonline.comtandfonline.com

For soluble analogs, MS analysis can reveal the molecular weight of the sulfated disaccharide. Fragmentation patterns observed in MS/MS experiments provide insights into the structure of the molecule. For instance, in positive ion mode, sodiated sucrose octasulfate can fragment into smaller saccharide units, each retaining a sodium ion. hpst.cz In negative ion mode, the deprotonated molecule can be observed, and fragmentation may involve the loss of groups like HCl. hpst.cz

While direct MS analysis of the insoluble aluminum this compound complex is more challenging, specialized approaches like fast atom bombardment (FAB) MS have been used. researchgate.net The analysis of this compound using MALDI MS assisted by ionic liquid matrices has also been investigated, although detecting molecular ions can be challenging, with fragmentation ions being more readily observed. researchgate.nettandfonline.comtandfonline.com This suggests that the sulfate groups might be loosely bound to the rest of the ion, leading to facile fragmentation. tandfonline.com

Microscopic and Surface Analytical Techniques for this compound Morphology

Microscopic and surface analytical techniques are crucial for understanding the physical characteristics of this compound, including particle size, shape, internal structure, surface topography, and elemental composition.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology of materials, providing detailed images of particle shape, size, and texture. researchgate.netnanoimages.comjeolusa.comjetir.org SEM studies on this compound have been conducted to analyze the morphology of its particles, particularly in different forms such as powders and gels, and how drying processes can affect their structure. researchgate.netscispace.comresearchgate.net

Research has shown that the drying process of this compound gels can influence the resulting particle morphology and porosity. SEM microphotographs of this compound gel particles after drying at different water contents have revealed variations in surface structure. researchgate.net For instance, particles from microwave-dried this compound gel samples with varying residual water content (e.g., 50%, 21%, and 9% water) exhibit differences in their surface appearance, likely due to the removal of water. researchgate.net The particles of powders produced by microwave drying have been observed to be quite porous. researchgate.net

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Features

Transmission Electron Microscopy (TEM) provides higher resolution than SEM and allows for the investigation of the internal structure and nanoscale features of materials by transmitting electrons through a thin sample. nanoimages.comjeolusa.comsintef.nootago.ac.nz While specific detailed TEM studies focusing solely on the internal atomic or nanoscale structure of this compound itself were not extensively found in the provided search results, TEM is a general technique applicable to studying the internal makeup of specimens, including the crystallography of materials and the detailed organization within them at the nanoscale. nanoimages.comjeolusa.comsintef.no Given this compound's complex, potentially aggregated or layered structure involving aluminum and sucrose octasulfate, TEM could theoretically be employed to probe its internal arrangement and the distribution of its components at a finer scale than SEM. TEM can reveal features such as particle shape, structure, and distribution at the nanoscale. sintef.no

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution images of the surface topography of a material. It can also be used to study surface interactions. While no specific detailed research findings on the AFM analysis of this compound were found within the provided search results, AFM is a valuable tool for characterizing the surface roughness, texture, and adhesive properties of materials at the nanoscale. Given that this compound's mechanism of action involves binding to proteins on ulcer surfaces, AFM could potentially be used to investigate the surface properties of this compound particles and their interactions with biological molecules at a microscopic level.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS could provide valuable information about the elemental composition (Aluminum, Carbon, Oxygen, Sulfur) on the surface of the particles and their oxidation states. This is particularly relevant for understanding the nature of the aluminum species present (e.g., aluminum hydroxide) and the chemical environment of the sulfate groups. While specific XPS data for this compound was not detailed in the search results, the technique is generally applicable to analyzing the surface chemistry of complex inorganic-organic compounds. Analyzing the core electron binding energies of Al, C, O, and S would provide insights into the chemical bonds and oxidation states, contributing to a more complete understanding of the this compound structure and its surface reactivity.

Purity Assessment and Impurity Profiling of this compound Research Samples

Purity assessment and impurity profiling of this compound research samples are critical steps to ensure the quality and consistency of the material. Due to the complex synthesis and structure of this compound, various impurities can be present, including unreacted starting materials, intermediates, and degradation products veeprho.com.

Standard analytical techniques are employed for purity assessment and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a primary method used for quantifying this compound and detecting related substances veeprho.comscribd.comresearchgate.netijpsr.com. HPLC methods for this compound often involve reversed-phase columns and specific mobile phases, followed by detection using UV detectors scribd.comresearchgate.netijpsr.com. For instance, an RP-HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer has been developed for this compound analysis scribd.com. Another RP-HPLC method utilizes ammonium acetate (B1210297) buffer and methanol with UV detection at 263 nm ijpsr.com.

Impurity profiling involves identifying and quantifying individual impurities present in the sample. Common impurities in this compound can include aluminum complex degradation products, polysaccharide hydrolysis products, and unreacted sucrose esters veeprho.com. Specific HPLC methods are developed and validated to separate and detect these impurities researchgate.netijpsr.com. The purity is often expressed as the percentage of this compound relative to the total detected components. Limits for individual and total impurities are typically established based on regulatory guidelines or research requirements ijrps.com. For example, a limit of not more than 0.1% for a related substance with a specific relative retention time to sucrose octasulfate ester has been mentioned nihs.go.jp. Total impurities might have a limit of not more than 2.0% ijrps.com.

Data tables are often used to present the results of purity assessment and impurity profiling. These tables typically include information such as the retention time of this compound and detected impurities in chromatographic analysis, the percentage area of each peak (indicating relative abundance), and the calculated percentage of this compound purity and total impurities.

Here is an example of how data from an impurity profiling study might be presented:

| Analyte | Retention Time (minutes) | Peak Area (%) |

| Impurity A | X.XX | Y.YY |

| Impurity B | Z.ZZ | W.WW |

| This compound | A.AA | B.BB |

| Other Impurities (Sum) | - | C.CC |

| Total Impurities | - | Y.YY + W.WW + C.CC |

| This compound Purity | - | B.BB |

Note: The values in the table are illustrative and would be determined experimentally.

Detailed research findings in purity assessment might include method validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this compound and relevant impurities researchgate.netijpsr.com. For instance, LOD and LOQ values for this compound and co-formulated substances have been reported in the low microgram per milliliter range researchgate.netijpsr.com.

The purity and impurity profile of this compound research samples can be influenced by the synthesis route, purification steps, and storage conditions. Therefore, robust analytical methods are essential for characterizing research samples and ensuring their suitability for intended studies.

Fundamental Mechanisms of Action of Sucralfate

Molecular Interactions and Binding Dynamics of Sucralfate (B611045)

The activity of this compound is initiated in an acidic environment, typically at a pH below 4, where it undergoes a transformation into a viscous, sticky substance. patsnap.comwikipedia.org This activated form then interacts with proteins present on the surface of ulcers and erosions. nih.govmedcentral.compatsnap.com

Electrostatic Interactions with Biological Surfaces

A key aspect of this compound's binding to damaged tissue is electrostatic interaction. nih.govmedcentral.com In the acidic environment of the stomach, this compound releases aluminum ions, resulting in a highly polar polyanionic molecule with a strong negative charge. medcentral.comirispublishers.com These negatively charged this compound molecules are electrostatically attracted to and bind with high affinity to positively charged proteins found in the exudate of ulcers and erosions, such as albumin and fibrinogen. nih.govmedcentral.compatsnap.compdr.net This ionic bond formation is crucial for the adherence of this compound to the mucosal defect. nih.gov

Role of Charge Density and pH in this compound Activation and Binding

The activation and subsequent binding of this compound are highly dependent on pH and the resulting charge density of the molecule. In an acidic environment (pH < 4), this compound undergoes hydrolysis, releasing aluminum and exposing negatively charged sulfate (B86663) groups. medcentral.comwikipedia.orgirispublishers.com This increased negative charge density is essential for the electrostatic attraction to the positively charged proteins in ulcer exudates. nih.govirispublishers.com At higher pH values, the activation and binding efficiency of this compound decrease. regulations.gov The optimal binding affinity to proteins like albumin occurs at acidic pH. regulations.gov

Formation and Characteristics of the this compound Protective Layer

Upon activation in the acidic gastric environment, this compound transforms into a paste-like substance that adheres to the ulcer base, forming a protective barrier. medcentral.compatsnap.comwikipedia.orgpdr.net

Polymerization and Cross-linking Mechanisms of this compound

In the presence of acid, this compound undergoes polymerization and cross-linking. patsnap.comwikipedia.org This process involves the formation of a complex, viscous, and adhesive gel. medcentral.compatsnap.comwikipedia.org The exact configuration of the polymerized and cross-linked this compound can vary depending on the formulation, with some advanced formulations utilizing cationic organic acids and calcium chelation to enhance polymerization and create a more structured, layered barrier. idpublications.orgoatext.comirispublishers.comamegroups.org This polymerization and cross-linking contribute to the formation of a stable and adherent protective layer. patsnap.comidpublications.orgoatext.com

Rheological Properties of the Formed Gel Layer

The this compound gel layer exhibits specific rheological properties that are crucial for its function as a protective barrier. The formed gel is viscous and adhesive, allowing it to effectively coat and adhere to the damaged mucosal surface. medcentral.compdr.netnih.gov Studies on this compound gel formulations have demonstrated thixotropic behavior, meaning the viscosity decreases under shear stress (like during application) and increases at rest, allowing it to form a stable layer on the tissue. nih.govgoogle.comjrespharm.comgoogle.com This thixotropic property, along with its bio-adhesiveness, contributes significantly to its protective action by forming a physical barrier against aggressive luminal contents such as acid, pepsin, and bile salts. medcentral.comirispublishers.compdr.netnih.govnih.gov

| Property | Description |

| Viscosity | High at rest, decreases with shear stress (thixotropic). nih.govgoogle.comjrespharm.comgoogle.com |

| Adhesiveness | Strong affinity for damaged mucosal tissue. epo.orgnih.gov |

| Consistency | Forms a paste-like or gel-like substance in acidic conditions. medcentral.comwikipedia.orgpdr.net |

| Barrier Function | Shields ulcerated tissue from acid, pepsin, and bile salts. medcentral.comirispublishers.compdr.netnih.gov |

Permeability and Barrier Function Analysis of the this compound Layer

Upon exposure to an acidic environment (pH < 4), this compound undergoes polymerization and cross-linking, forming a viscous, sticky gel patsnap.com. This polyanionic gel has a high affinity for positively charged proteins present in the exudate of ulcers and erosions, such as albumin and fibrinogen patsnap.comnih.govdrugbank.com. The resulting complex creates a physical barrier that adheres to the damaged mucosa patsnap.comnih.govkarger.com.

This adherent layer serves as a shield, protecting the underlying tissue from aggressive luminal factors, including gastric acid, pepsin, and bile salts patsnap.comnih.govmedcentral.com. Studies have demonstrated that this barrier effect is sustained due to this compound's viscous adhesiveness and high affinity for defective mucosa nih.gov.

Research using ex vivo models has investigated the effect of this compound on mucosal barrier function. In a canine ex vivo model of stress-related mucosal disease, application of this compound to gastric antral mucosa subjected to acid injury significantly hastened the recovery of barrier function, as assessed by the measurement of transepithelial electrical resistance (TER) and radiolabeled mannitol (B672) flux researchgate.netnih.gov. Application of acidified Ringer's solution caused a reduction in gastric barrier function, and while washout allowed for some recovery, this compound application concurrent with or after injury led to significantly improved recovery of TER researchgate.netnih.gov.

This compound's interaction with mucin also contributes to the barrier function. It increases mucus hydrophobicity, viscosity, sulfation, and aluminum and carbohydrate content, improving mucosal protection from acid nih.gov. This engagement with mucin strengthens the integrity of the mucus gel layer, leading to decreased permeability of hydrogen ions, cations (e.g., calcium), and bile acids irispublishers.comclinmedjournals.orgirispublishers.com.

Interaction of this compound with Endogenous Biological Macromolecules

This compound interacts with various endogenous biological macromolecules present in the gastrointestinal environment, contributing to its protective and healing properties nih.govirispublishers.com.

Binding to Proteins and Peptides (e.g., Growth Factors, Enzymes)

This compound exhibits a strong affinity for positively charged proteins and peptides, particularly those found in the exudate of mucosal lesions patsnap.comirispublishers.comnih.gov. This binding is attributed to the formation of polyvalent bridges between the negatively charged this compound polyanions and positively charged proteins nih.gov. Key proteins and peptides that this compound binds to include albumin and fibrinogen, which are abundant in ulcer craters patsnap.comdrugbank.com. This binding to proteins in the ulcer bed forms the basis of the protective barrier patsnap.commedcentral.com.

Beyond forming a physical barrier, this compound also interacts with enzymes like pepsin. It inhibits the action of pepsin by preventing the enzyme-substrate complex formation and by adsorbing pepsin, thereby decreasing its concentration and proteolytic activity nih.govnih.govmedcentral.com. This anti-peptic effect helps to protect the damaged mucosa from further degradation patsnap.commedcentral.com.

Furthermore, this compound has been shown to bind to and increase the bioavailability of growth factors, notably epidermal growth factor (EGF) and fibroblast growth factor (FGF) nih.govdrugbank.comnih.gov. This interaction is thought to facilitate tissue repair and regeneration by promoting processes such as angiogenesis, epithelialization, and the deposition of extracellular matrix nih.govresearchgate.net. While some research suggests this binding enhances growth factor activity nih.govdrugbank.comnih.govresearchgate.net, other studies propose that this compound primarily targets mucin and not directly the growth factors expressed on the epithelium clinmedjournals.orgirispublishers.com. However, the enhanced bioavailability of growth factors is considered a significant mechanism contributing to this compound's healing effects nih.govdrugbank.comresearchgate.net.

Interaction with Mucins and Glycoproteins

This compound interacts significantly with mucins and glycoproteins that form the protective mucus layer of the gastrointestinal tract nih.govnih.govgoogle.com. Mucins are large glycoproteins that are key components of the mucus barrier amegroups.org.

In the presence of acid, this compound dissociates and binds to positively charged components, including large mucin molecules (glycoproteins and glycolipoproteins) found at the gastric mucosa nih.gov. This binding increases the viscosity and hydrophobicity of the ambient mucus irispublishers.comnih.gov. The engagement of this compound with mucin strengthens the integrity of the mucus gel layer in a dose-dependent fashion irispublishers.comclinmedjournals.org. This leads to a multifold enhancement of mucus viscosity and a significant increase in hydrophobicity irispublishers.comclinmedjournals.org. These physico-chemical changes in the mucus layer contribute to decreased permeability to aggressive factors clinmedjournals.orgirispublishers.com.

This compound's binding to mucin also helps prevent the breakdown of mucus by pepsin A, further enhancing the protective function of the mucus layer nih.gov.

Modulation of Bioactive Molecule Availability (e.g., bile salts)

This compound can modulate the availability of various bioactive molecules in the gastrointestinal lumen, including bile salts nih.govnih.gov. This compound has the ability to adsorb bile salts irispublishers.comnih.gov. This adsorption helps to protect the gastric mucosa from the potential ulcerogenic properties of bile medcentral.com.

In vitro studies have demonstrated that this compound adsorbs various bile salts, although its effectiveness may be less than that of other bile salt binders like cholestyramine nih.gov. The binding capacity of this compound for bile salts has been investigated under conditions simulating different parts of the gastrointestinal tract nih.gov.

| Bile Salt | pH | Binding Capacity (µmol/g this compound) | Source |

| Glycocholate | 1.5 | Adsorbed | nih.gov |

| Glycocholate | 7.0 | Adsorbed | nih.gov |

| Glycochenodeoxycholate | 1.5 | Adsorbed | nih.gov |

| Glycochenodeoxycholate | 7.0 | Adsorbed | nih.gov |

| Taurocholate | 1.5 | Not significantly adsorbed | nih.gov |

| Taurocholate | 7.0 | Adsorbed | nih.gov |

| Taurodeoxycholate | 1.5 | Adsorbed | nih.gov |

| Taurodeoxycholate | 7.0 | Adsorbed | nih.gov |

| Taurochenodeoxycholate | 1.5 | Adsorbed | nih.gov |

| Taurochenodeoxycholate | 7.0 | Adsorbed | nih.gov |

| Deoxycholic acid | 7.8 | Adsorbed | nih.gov |

| Chenodeoxycholic acid | 7.8 | Adsorbed | nih.gov |

Note: Data is based on in vitro adsorption experiments nih.gov.

Enhanced hydrophobicity of the mucus layer due to this compound binding also limits the access of bile acids to cross the mucus gel compartment clinmedjournals.orgirispublishers.com. This reduced permeability to bile acids contributes to the protective effect clinmedjournals.orgirispublishers.com.

Cellular and Subcellular Modulatory Effects of this compound

Beyond its role as a physical barrier and its interactions with macromolecules, this compound also exerts modulatory effects at the cellular and subcellular levels.

Influence on Prostaglandin (B15479496) Synthesis Pathways (In vitro models)

This compound has been reported to influence prostaglandin synthesis, which are important mediators in maintaining gastrointestinal mucosal integrity and promoting healing nih.govpatsnap.comdrugbank.com. Prostaglandins (B1171923), particularly prostaglandin E2 (PGE2), promote the secretion of mucus and bicarbonate, contributing to mucosal defense patsnap.comdrugbank.com.

Several studies, including those using in vitro and ex vivo models, have investigated the effect of this compound on prostaglandin synthesis. Some research indicates that this compound increases prostaglandin production nih.govpatsnap.comdrugbank.comasm.org. For instance, intragastric administration of this compound in rats increased luminal prostaglandin E2 levels nih.govresearchgate.net. This increase in luminal PGE2 was abolished by indomethacin (B1671933) pretreatment, suggesting a link to cyclooxygenase activity researchgate.net.

However, other in vitro studies have not consistently shown a direct stimulation of mucosal prostaglandin synthesis by this compound nih.govcapes.gov.br. For example, in vitro incubation with this compound did not stimulate mucosal prostaglandin synthesis in one study nih.gov. An ex vivo gastric chamber model also found that this compound did not affect gastric prostaglandin synthesis but increased leukotriene C4 synthesis researchgate.netcapes.gov.br.

| Study Type | Model Organism/System | Key Finding on Prostaglandins | Source |

| In vivo | Rat | Increased luminal prostaglandin E2 levels | nih.govresearchgate.net |

| In vitro | Gastric mucosa | Did not stimulate mucosal prostaglandin synthesis | nih.gov |

| Ex vivo | Gastric chamber | Did not affect gastric prostaglandin synthesis | researchgate.netcapes.gov.br |

| General Mechanism | N/A | Increases prostaglandin production/levels | nih.govpatsnap.comdrugbank.comasm.org |

| In vivo | Rat | Increase in luminal PGE2 abolished by indomethacin pretreatment | researchgate.net |

Note: Findings regarding direct synthesis stimulation in vitro are not always consistent with in vivo observations of increased luminal prostaglandins.

Impact on Growth Factor Release and Activity (e.g., EGF, FGF)

This compound has been shown to influence the activity and bioavailability of various growth factors crucial for tissue healing, including Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF), particularly basic FGF (bFGF) researchgate.netscribd.comscielo.brdrugbank.com. It is thought to stimulate the production of EGF and bFGF wikipedia.orgscielo.br. More significantly, this compound binds to these growth factors, protecting them from degradation by proteases in the wound environment and thereby increasing their bioavailability researchgate.netscribd.comresearchgate.net. This enhanced bioavailability of EGF and FGF is considered a pivotal mechanism by which this compound promotes epithelialization, granulation tissue formation, and angiogenesis, contributing to the healing of ulcers and other epithelial injuries researchgate.netscribd.comscielo.brdrugbank.com. Studies suggest that the increased activity of FGF plays a major role in this compound's action scielo.br.

Angiogenesis Modulation at the Cellular Level (In vitro studies)

While the primary mechanism of this compound related to angiogenesis involves enhancing the bioavailability of angiogenic growth factors like FGF and EGF, in vitro studies provide insights into the cellular processes involved researchgate.netscribd.comscielo.brdrugbank.com. The binding of this compound to FGF and EGF facilitates angiogenesis by promoting the proliferation, migration, and differentiation of endothelial cells, which are critical steps in the formation of new blood vessels researchgate.netscribd.comscielo.brmdpi.comnih.gov. Research using models like the rabbit cornea has demonstrated that the addition of this compound can lead to sustained release of bFGF, resulting in a significant neovascular response even at bFGF concentrations that would not induce angiogenesis on their own researchgate.net. This suggests that this compound's interaction with growth factors directly supports the cellular activities required for angiogenesis in vitro and in vivo researchgate.net.

Antioxidant Properties and Reactive Oxygen Species Scavenging (In vitro models)

This compound exhibits antioxidant properties and can reduce the formation of reactive oxygen species (ROS) in inflamed tissues scielo.br. In vitro models have demonstrated that this compound is capable of reducing the formation of oxygen-free radicals produced by leukocytes present in inflamed tissue scielo.br. This antioxidant action helps to prevent the peroxidation of cell membrane lipids, thereby protecting tissues from damage caused by oxidative stress scielo.br. Studies indicate that this compound can act as a scavenger for ROS and reactive nitrogen species (RNS) oatext.com.

Modulation of Cytokine and Chemokine Expression (Cell culture studies)

Cell culture studies suggest that this compound can influence the expression of cytokines and chemokines, which are signaling molecules involved in inflammation and wound healing cuni.cz. While specific detailed data on the modulation of a wide range of cytokines and chemokines by this compound in cell culture were not extensively found, its anti-inflammatory properties, as indicated by the reduction of oxidative stress and inflammatory infiltrates in studies researchgate.net, imply an impact on the cellular release or expression of inflammatory mediators. Some research points to this compound's ability to reduce inflammation and oxidative stress in mucosal tissue researchgate.net.

Comparative Mechanistic Contributions of Aluminum and Sucrose (B13894) Sulfate Components

This compound is a complex composed of sucrose sulfate and aluminum guidetopharmacology.orgregulations.govmedcentral.com. Upon reaction with hydrochloric acid in an acidic environment (pH < 4), this compound dissociates into a polyvalent anion of sucrose octasulfate (SOS) and trivalent aluminum ions regulations.gov. These components then polymerize to form a viscous, sticky substance regulations.gov.

The protective barrier function of this compound, which shields ulcer sites from acid, pepsin, and bile salts, is attributed to the formation of an ulcer-adherent complex nih.govregulations.gov. This complex involves the binding of the negatively charged sucrose sulfate polyanion to positively charged proteins present on the ulcer surface, such as albumin and fibrinogen wikipedia.orgregulations.gov.

The adsorption of bile salts by this compound is related to the affinity of the trivalent aluminum cations for the anionic groups of the bile salts regulations.gov. This suggests a specific role for the aluminum component in neutralizing or binding harmful luminal contents regulations.gov.

Pharmacokinetic and Pharmacodynamic Principles of Sucralfate Non Clinical Focus

Absorption Dynamics and Systemic Bioavailability of Sucralfate (B611045)

Following oral administration, this compound exhibits very limited systemic absorption. medcentral.comamazonaws.com The majority of the administered dose remains within the gastrointestinal tract, where it exerts its therapeutic effects. amazonaws.com Studies in animals indicate that only a small percentage, typically ranging from 3% to 5%, of an oral this compound dose reaches systemic circulation as sucrose (B13894) sulfate (B86663). medcentral.com This minimal absorption contributes significantly to this compound's favorable safety profile. nih.govdrugs.com

Factors Influencing Minimal Systemic Absorption

Several factors contribute to the minimal systemic absorption of this compound. Its high polarity and low solubility within the gastrointestinal tract are primary determinants of its poor absorption. medcentral.com this compound is a complex molecule that, in the acidic environment of the stomach, undergoes a transformation into a viscous, paste-like substance. wikipedia.orgpdr.netpatsnap.com This polymerization and cross-linking process results in a large, negatively charged molecule that is not readily transported across biological membranes. patsnap.comguidetopharmacology.org

Distribution Profiles in Biological Systems (In vitro/Ex vivo Models)

The distribution of this compound is predominantly localized to the gastrointestinal tract, particularly at sites of mucosal injury. nih.govnih.govmims.com This targeted distribution is a key aspect of its therapeutic mechanism.

Theoretical Systemic Distribution Patterns

Given the minimal systemic absorption of intact this compound, theoretical systemic distribution patterns are not a primary focus of non-clinical studies. The small amounts of absorbed sucrose sulfate are primarily excreted unchanged in the urine. medcentral.comamazonaws.commims.com Absorbed aluminum can be distributed to various tissues, but in individuals with normal renal function, it is generally excreted efficiently. drugs.comhres.capfizer.com However, in cases of impaired renal function, there is a potential for aluminum accumulation. drugs.comhres.capfizer.com

The distribution of the minimally absorbed components would follow general pharmacokinetic principles, but their concentrations in systemic circulation and peripheral tissues are very low and not considered therapeutically significant for this compound's primary action.

Biotransformation and Metabolism of this compound

This compound undergoes minimal to no systemic metabolism. wikipedia.orgdrugbank.comderangedphysiology.com Its action is primarily local within the gastrointestinal tract.

In the acidic environment of the stomach, this compound reacts with hydrochloric acid, leading to its activation and the formation of a protective barrier. wikipedia.orgpdr.netpatsnap.com This chemical transformation in the gastrointestinal lumen could be considered a form of biotransformation in a theoretical sense, as it changes the compound's structure and properties. derangedphysiology.com However, this is distinct from enzymatic metabolism within tissues.

The components that are minimally absorbed, such as sucrose sulfate, are reported to be excreted unchanged. medcentral.comdrugbank.com The aluminum component is also primarily eliminated, though its excretion can be impaired in renal dysfunction. drugs.comhres.capfizer.com There is no significant evidence of enzymatic metabolism of this compound by hepatic or renal pathways. nih.govnih.gov

In essence, this compound's pharmacological activity relies on its local chemical transformation and binding at the site of injury rather than systemic absorption and subsequent metabolism.

| Process | Description |

| Luminal Reaction | Transformation in acidic gastric environment to form a viscous, adherent gel. |

| Systemic Metabolism | Minimal to none. Absorbed components (sucrose sulfate, aluminum) are largely excreted unchanged. medcentral.comamazonaws.commims.comdrugbank.com |

Hydrolytic Stability of this compound in Biological Fluids

Studies have investigated the stability of this compound under different pH conditions. The acidic environment facilitates the dissociation of its aluminum salts, leading to the formation of polyanions that bind to positively charged proteins in damaged mucosa. nih.govmedcentral.com At near-neutral pH, the protective action of this compound has also been observed in animal models, suggesting some degree of stability or functional capacity outside of strongly acidic conditions. researchgate.net However, the optimal environment for its transformative reaction and subsequent binding is acidic. The integrity of the this compound complex is altered by pH, influencing its physical properties and its interaction with mucosal surfaces.

Potential for Degradation Products and Their Fate

Upon exposure to acidic conditions in the gastrointestinal tract, this compound dissociates into its components, primarily sucrose octasulfate and aluminum hydroxide (B78521). nih.gov The formation of the viscous, adherent barrier at ulcer sites is a result of the sucrose octasulfate polyanions binding to proteins. nih.govmedcentral.com

The fate of these degradation products has been studied in non-clinical settings. Sucrose octasulfate is minimally absorbed from the gastrointestinal tract. nih.govmedcentral.commims.com The small amount of sulfated disaccharide that is absorbed is primarily excreted unchanged in the urine. nih.govmedcentral.commims.com In animal studies, the elimination half-life of the sucrose component has been reported to range from 6 to 20 hours. medcentral.comdrugbank.com

Aluminum is also released from this compound in acidic conditions. hres.cahres.ca While aluminum is generally poorly absorbed from the intact gastrointestinal tract, a small percentage of the aluminum content can be absorbed. hres.cahres.ca Studies in animals have shown that minimal amounts of aluminum are absorbed following oral administration of this compound. hres.ca The absorbed aluminum is typically excreted in the urine in individuals with normal renal function. hres.ca However, the potential for aluminum accumulation exists, particularly in the context of impaired renal function, although this is a clinical consideration and outside the strict scope of this non-clinical section.

Excretion Pathways of this compound and its Metabolites (In vitro/Animal Models)

The primary route of excretion for this compound and its major degradation product, sucrose octasulfate, in animal models is via the feces. wikipedia.orgmedcentral.com Due to its minimal absorption from the gastrointestinal tract, the majority of an orally administered dose of this compound passes through the digestive system and is eliminated unchanged in the feces. wikipedia.orgmedcentral.comdeuralijanta.com

Animal studies using labeled this compound have confirmed that very little of the administered dose is absorbed systemically. science.gov The small percentage (3-5%) of the sucrose sulfate component that is absorbed is excreted in the urine within 48 hours. medcentral.com Data from animal studies indicate that sucrose sulfate does not accumulate in plasma even after multiple doses. medcentral.com

The aluminum component released from this compound is also poorly absorbed. hres.cahres.ca The absorbed aluminum is primarily excreted through the kidneys in animals with normal renal function. hres.ca

Pharmacodynamic Markers and Correlates of this compound Action (Non-Human Systems)

This compound exerts its protective effects on the gastrointestinal mucosa through several mechanisms that have been investigated in non-human systems. These pharmacodynamic actions are not dependent on systemic absorption but rather on local interactions at the mucosal surface, particularly at sites of injury. nih.govnih.govhres.cadeuralijanta.com

Key pharmacodynamic markers and correlates of this compound action in non-human systems include biochemical indicators of cytoprotection and histopathological evidence of improved mucosal integrity.

Biochemical Markers of Cytoprotection

Non-clinical studies have identified several biochemical markers associated with the cytoprotective effects of this compound. One prominent mechanism involves the stimulation of prostaglandin (B15479496) synthesis, particularly prostaglandin E2 (PGE2), in the gastric mucosa. nih.govdeuralijanta.comabbvie.caresearchgate.net Increased levels of PGE2 contribute to mucosal defense by enhancing blood flow, stimulating mucus and bicarbonate secretion, and promoting epithelial cell proliferation. nih.govdeuralijanta.com

This compound has been shown to increase mucus production in goblet cells, a key component of the mucosal barrier. deuralijanta.comnih.gov This effect is believed to be mediated, in part, by increased prostaglandin production. deuralijanta.comnih.gov Studies have also indicated that this compound can increase the tissue content of MUC-2 protein, a major structural component of the colonic mucus layer, in experimental models of diversion colitis in animals. nih.gov

Furthermore, this compound has been linked to the increased bioavailability of growth factors, such as epidermal growth factor (EGF) and fibroblast growth factor (FGF), which are crucial for tissue repair and regeneration. nih.govdrugbank.com These growth factors can promote epithelial wound healing and angiogenesis. nih.gov

The ability of this compound to adsorb pepsin and bile salts is another biochemical correlate of its protective action. wikipedia.orgnih.govmedcentral.comdeuralijanta.comresearchgate.net By binding to these aggressive luminal factors, this compound reduces their damaging effects on the mucosa. wikipedia.orgnih.govmedcentral.comdeuralijanta.comresearchgate.net

Data from animal studies investigating biochemical markers of cytoprotection are often presented as changes in the concentration or activity of these substances following this compound administration compared to control groups or baseline levels.

| Marker | Effect of this compound (Non-Clinical) | Relevant Studies (Examples) |

| Prostaglandin E2 (PGE2) | Increased synthesis and release | nih.govdeuralijanta.comabbvie.caresearchgate.net |

| Mucus Production | Increased | nih.govdeuralijanta.comnih.gov |

| MUC-2 Protein Content | Increased (in specific models) | nih.gov |

| Epidermal Growth Factor (EGF) | Increased bioavailability | nih.govdrugbank.com |

| Fibroblast Growth Factor (FGF) | Increased bioavailability | nih.govdrugbank.com |

| Pepsin Activity | Inhibited (adsorption) | wikipedia.orgnih.govmedcentral.comdeuralijanta.comresearchgate.net |

| Bile Salt Adsorption | Increased adsorption | medcentral.comdeuralijanta.comresearchgate.net |

(Note: In an interactive data table, users could potentially filter by marker type or study model.)

Histopathological Indicators of Mucosal Integrity

Histopathological evaluation in animal models provides direct visual evidence of this compound's impact on mucosal integrity and ulcer healing. Studies in rats and other animals with experimentally induced ulcers have consistently shown that this compound treatment leads to a reduction in the incidence and size of ulcer lesions. hres.cahres.ca

Histological examination of mucosal tissue from this compound-treated animals often reveals improved re-epithelialization, a key process in ulcer healing. The protective barrier formed by this compound at the ulcer site is visible histologically, creating a physical barrier against further damage. hres.cahres.ca

Furthermore, this compound has been shown to reduce inflammation in damaged mucosal tissue in animal models. nih.gov This is often assessed by examining the degree of neutrophil infiltration and other inflammatory cell presence in histological sections. nih.gov Studies in models of diversion colitis, for instance, have demonstrated that this compound enemas can reduce tissue inflammation. nih.gov

Histopathological indicators provide a direct correlation between this compound administration and the physical restoration and protection of the mucosal barrier in non-human systems.

| Histopathological Indicator | Effect of this compound (Non-Clinical) | Relevant Studies (Examples) |

| Ulcer Size/Incidence | Reduced | hres.cahres.ca |

| Re-epithelialization | Improved/Promoted | researchgate.net |

| Mucosal Barrier Formation | Formation of adherent layer | hres.cahres.cadeuralijanta.com |

| Inflammation | Reduced | nih.gov |

| Neutrophil Infiltration | Reduced (in inflammatory models) | nih.gov |

(Note: In an interactive data table, users could potentially view representative histological images associated with different levels of these indicators.)

Advanced Formulation Science and Drug Delivery Systems for Sucralfate

Development of Novel Sucralfate (B611045) Delivery Vehicles

The development of novel delivery vehicles for this compound aims to improve its targeting to specific sites within the gastrointestinal tract or other epithelial wounds, enhance its residence time, and modulate its release characteristics. These advanced formulations leverage various pharmaceutical technologies, including particulate systems, hydrogels, polymeric scaffolds, emulsions, and suspensions.

Nanoparticle and Microparticle Formulations for Targeted Delivery

Nanoparticle and microparticle formulations offer promising strategies for targeted delivery of this compound. These systems can encapsulate or incorporate this compound, providing protection and facilitating its transport to desired locations. Nanoparticles, typically ranging from 1 to 1000 nm, can improve drug solubility, stability, and targeted delivery. saapjournals.orgnih.gov Microparticles, with sizes generally between 1 µm and 2 mm, are also recognized for their potential in controlled drug delivery, offering advantages such as ease of production, high loading capacity, and lower toxicity compared to nanosized systems. researchgate.netnih.govgsconlinepress.com

Research has explored incorporating this compound within nanoparticle systems, sometimes in conjunction with other active pharmaceutical ingredients (APIs). For instance, studies have investigated the incorporation of 5-Fluorouracil nanoparticles into this compound suspension as a drug delivery system for potential application in carcinoma treatment. jocpr.comresearchgate.netijrps.comresearchgate.net In such systems, this compound can act as a cytoprotective agent, helping to carry the drug-loaded nanoparticles to the target site in the gastrointestinal tract. jocpr.com

Microparticle systems, including microcapsules, are also being developed for this compound delivery. Microfluidic encapsulation techniques have been used to create this compound microcapsules with stomach-tolerant shells and controllable release cores, designed to form a biomimetic intestinal barrier. researchgate.net These microparticles can provide controlled and sustained drug release, which is particularly beneficial for targeting specific sites of inflammation. nih.gov

Hydrogel and Polymeric Scaffold Systems for Sustained Release

Hydrogels and polymeric scaffolds are being investigated to provide sustained release of this compound and enhance its retention at the site of action. Hydrogels are three-dimensional networks of polymers that can swell in water, offering a suitable matrix for drug encapsulation and controlled release. acs.orggoogle.comjipbs.com Polymeric scaffolds, including fibrous scaffolds, also serve as platforms for controlled drug delivery, allowing for localized and prolonged release of active compounds. mdpi.comkinampark.comtandfonline.com

pH-responsive hydrogels incorporating this compound have been developed. One approach involves acidifying the hydroxide (B78521) compounds within this compound to enable electrostatic interactions with polymers like pectin, forming a hydrogel with pH-responsive properties. acs.orgnih.gov This allows the system to change viscosity and barrier function in different parts of the gastrointestinal tract, potentially enhancing mucoadhesive properties. acs.orgnih.gov

Polymeric scaffolds, often fabricated using techniques like electrospinning, can incorporate this compound for sustained release applications. The choice of polymer and fabrication method influences the release profile, which can be controlled by diffusion or scaffold degradation. tandfonline.com While injectable hydrogels have been studied for drug delivery, challenges such as low drug loading capacity and limited control over drug release remain. kinampark.com

Emulsion and Suspension Systems for Enhanced Dispersion

While traditional this compound is often administered as a suspension, advanced emulsion and suspension systems are being explored to improve its dispersion, stability, and potentially its interaction with mucosal surfaces. Emulsions, such as self-emulsifying drug delivery systems (SEDDS), are designed to improve the solubility and bioavailability of poorly water-soluble drugs by forming fine oil-in-water emulsions upon contact with aqueous media. mdpi.com

Research into this compound formulations includes the development of self-emulsifying microcapsules. google.com These systems aim to enhance the absorption and improve the bioavailability of this compound, particularly given its low water solubility. google.com The microcapsules, with diameters typically in the range of 3-8 µm, are designed to automatically emulsify into microemulsions in gastric juice. google.com

Suspension formulations of this compound have also been a subject of study to improve their physical stability and suspendability through the use of various suspending agents like xanthan gum, sodium carboxymethylcellulose, and sodium alginate. ijrps.comwho.int Stable suspensions ensure uniform distribution of this compound particles and consistent dosing.

Engineering of this compound Release Profiles

Controlling the release rate and profile of this compound from advanced delivery systems is crucial for optimizing its therapeutic effect, ensuring sufficient concentration at the target site over a desired period.

Controlled Release Kinetics in Simulated Biological Environments

In vitro dissolution studies in simulated biological environments, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), are essential for evaluating the release kinetics of this compound from novel formulations. tandfonline.comgoogle.com These studies help predict how the drug will be released in the body.

Studies on formulations incorporating this compound have demonstrated different release profiles depending on the formulation design. For instance, bilayer tablets containing this compound and other drugs have been designed with sustained release layers, exhibiting non-Fickian diffusion kinetics. ijpsjournal.com The concentration and type of polymers used in these formulations significantly influence the drug release rate. ijpsjournal.comdergipark.org.tr

In some nanoparticle-sucralfate suspension formulations, the drug release has been shown to follow a zero-order kinetic model with a diffusion-type mechanism, indicating a sustained release over time. jocpr.com The release rate can be influenced by factors such as polymer concentration and particle size. jocpr.com

Interactive Data Table: In vitro Drug Release from Selected Formulations

| Formulation Type | Key Components | Release Medium (Simulated) | Observed Release Profile/Kinetics | Reference |

| Nanoparticles in this compound Suspension | 5-Fluorouracil nanoparticles, this compound, Sodium Alginate | In vitro (unspecified) | Zero-order, Diffusion (Super case-II) | jocpr.com |

| Thermoreversible Gel | This compound, Poloxamer 188, Carbopol 934P | In vitro (unspecified) | Sustained release, Non-Fickian Diffusion | dergipark.org.tr |

| Bilayer Floating Tablet (Sustained Release Layer) | This compound, Cimetidine, HPMC K100M/K4M, Sodium Bicarbonate | In vitro (unspecified) | Sustained release, Non-Fickian Diffusion | ijpsjournal.com |

| Pectin-Sucralfate Hydrogel | Pectin, Acid-treated this compound | pH 6.8 | pH-responsive barrier function | acs.orgnih.gov |

| Coated Granules | This compound, Pregelatinised Starch, HEC | Simulated Gastric Fluid (pH 1.2) | Controlled release, Higuchi kinetics | amazonaws.com |

Note: Specific percentage release data and time points vary significantly between studies and are dependent on the specific formulation composition and experimental conditions.

pH-Responsive and Stimuli-Responsive Formulations

The inherent pH-sensitivity of this compound, which polymerizes and becomes sticky in acidic environments (pH < 4), is a key aspect utilized in its traditional function. ijrps.comwjpmr.com Advanced formulations are leveraging this property and incorporating additional pH-responsive or other stimuli-responsive elements to achieve more precise control over this compound release and targeting. acs.orgnih.govmdpi.com

pH-responsive hydrogels, as mentioned earlier, can be designed to undergo changes in swelling or structure based on the surrounding pH, allowing for targeted release in specific regions of the gastrointestinal tract. acs.orgnih.govmdpi.com For example, a pectin-sucralfate hydrogel was designed to be pH-responsive, altering its barrier function at pH 6.8, relevant to the intestinal environment. acs.orgnih.gov

While the search results primarily highlight pH-responsiveness in the context of this compound delivery, the broader field of advanced drug delivery includes research into various stimuli-responsive systems, such as those responding to temperature, enzymes, or light. eurekaselect.com These concepts could potentially be applied to this compound formulations in the future to achieve even more sophisticated control over its release and activity.

Stability and Shelf-Life Prediction for this compound Formulations

The stability of a pharmaceutical formulation is critical for ensuring its safety and efficacy throughout its intended shelf life. For this compound formulations, understanding potential degradation pathways and the compatibility of this compound with various excipients and packaging materials is essential for developing stable and reliable products.

Degradation Pathways in Formulations (e.g., thermal, oxidative, hydrolytic)

Drug substances and products can undergo various degradation processes, including thermal, oxidative, and hydrolytic pathways. asianjpr.commdpi.com Forced degradation studies are commonly employed during drug development to identify potential degradation routes and products under stressed conditions, such as exposure to acid, base, peroxide, heat, and light. ijpsjournal.comijpsr.comnih.gov

While specific detailed studies on the degradation pathways of this compound in various formulations are not extensively detailed in the provided search results, general principles of drug degradation apply. Hydrolysis, catalyzed by acids or bases, is a common degradation pathway for many compounds and is strongly dependent on pH. asianjpr.commdpi.com Given that this compound is a salt of sucrose (B13894) octasulfate, it is susceptible to hydrolytic cleavage, particularly in the presence of moisture and at extreme pH values. Thermal degradation involves the breakdown of a compound due to elevated temperatures. asianjpr.comnih.gov Oxidative degradation can occur through reaction with oxidizing agents, such as peroxides or even atmospheric oxygen, and can be influenced by factors like pH, temperature, and the presence of metal ions. asianjpr.commdpi.com Photolytic degradation is induced by light exposure. asianjpr.comnih.gov

Forced degradation studies on this compound have been conducted to develop stability-indicating analytical methods. These studies often involve exposing this compound to conditions such as acidic and alkaline hydrolysis, thermal stress, oxidative conditions (e.g., hydrogen peroxide), and photolytic conditions. ijpsjournal.comijpsr.com The results from such studies help in understanding how this compound behaves under stress and what potential degradation products might form, which is crucial for developing stable formulations and appropriate storage conditions. nih.gov

Compatibility Studies with Excipients and Packaging Materials

The stability of a this compound formulation is not solely dependent on the inherent stability of the active pharmaceutical ingredient but also on its compatibility with the excipients used in the formulation and the materials used for packaging. Excipients are inactive substances included in a drug product for various purposes, such as improving stability, palatability, or rheological properties. denmarkpharma.com Packaging materials protect the formulation from external factors like light, moisture, and oxygen and prevent interactions between the product and the container.

Compatibility studies involve evaluating potential interactions between this compound and different excipients or packaging components that could lead to physical or chemical changes in the formulation. These interactions might result in degradation of this compound, changes in the formulation's appearance, consistency, or pH, or even affect the packaging material itself.

Packaging materials, such as glass or plastic containers and their closures, must be compatible with the this compound formulation to prevent leaching of substances from the packaging into the product or adsorption/absorption of this compound onto the packaging material. Using appropriate, airtight, and light-resistant containers is important for maintaining the stability of this compound formulations. uspharmacist.com Stability studies often reveal potential interactions between the dosage form and packaging components, highlighting the need for careful selection and qualification of packaging materials.

Rheological Characterization of this compound Formulations

Rheology is the study of the flow and deformation of matter. For pharmaceutical formulations, particularly semi-solid and liquid dosage forms like gels and suspensions, rheological properties are critical as they influence manufacturing processes, physical stability, ease of administration, and drug release. jrespharm.com this compound, being a complex substance that can form gels and suspensions, exhibits specific rheological behaviors that are important for its performance in various formulations. nih.govgoogle.com

Viscosity and Thixotropy of this compound Gels

Viscosity is a measure of a fluid's resistance to flow. For this compound gels and suspensions, viscosity is a key parameter that affects properties such as pourability, spreadability, and the ability of the formulation to remain suspended without settling. jrespharm.comgoogleapis.com

This compound gels and suspensions often exhibit non-Newtonian behavior, specifically pseudoplastic flow (shear-thinning) and thixotropy. jrespharm.comnih.govresearchgate.net Pseudoplasticity means that the viscosity decreases with increasing shear rate, which is beneficial for formulations that need to be thick at rest to maintain suspension stability but become more fluid when shaken or applied. googleapis.comresearchgate.net

Thixotropy is a time-dependent shear-thinning behavior where the structure of the fluid breaks down under shear and rebuilds over time when at rest. jrespharm.com This property is particularly important for suspensions, as it helps prevent sedimentation of the solid particles when the formulation is stored, while allowing it to flow easily when agitated before administration. googleapis.comresearchgate.net this compound gel is known to exhibit thixotropic behavior, which is attributed to the formation of a three-dimensional structure at rest. nih.govgoogle.com

Studies on this compound gel suspensions have characterized their rheological properties, including yield stress, thixotropy area, and limiting viscosity. google.comresearchgate.net Yield stress is the minimum stress required to initiate flow; a higher yield stress indicates greater resistance to flow at rest. researchgate.net The thixotropy area represents the degree of thixotropic behavior. google.com The viscosity after the breakdown of the thixotropic structure (limiting viscosity) is also a relevant parameter for assessing flow properties under shear. google.com

Adhesion and Spreading Properties of Topical Formulations

For topical this compound formulations, such as creams, pastes, and gels intended for application to the skin or mucosa, adhesion and spreading properties are crucial for therapeutic efficacy and patient compliance. bayviewrx.comjrespharm.com

Adhesion refers to the ability of the formulation to stick to the application site. This compound gel is known for its strong adhesiveness to mucosa and skin, which is a key property contributing to its wound-healing effects by forming a protective barrier over the affected area. bayviewrx.comresearchgate.netnih.gov This bioadhesiveness helps maintain contact between the active substance and the tissue, even on dynamic surfaces. nih.gov

Spreading property is the ability of a topical formulation to spread easily and evenly over the application surface. Good spreadability is important for ensuring uniform coverage of the affected area and contributes to patient acceptance of the product. jrespharm.com Rheological properties, particularly viscosity and yield stress, influence spreadability. A formulation that is too viscous or has a high yield stress may be difficult to spread, while one that is too fluid may not stay on the application site.

Studies evaluating topical formulations containing this compound have assessed their spreadability, often measuring the area covered by a specific amount of formulation under defined conditions. jrespharm.com The results of such studies indicate that this compound formulations can be prepared with good spreadability, which is considered an essential characteristic for topical semi-solid pharmaceutical forms. jrespharm.com

The balance between sufficient viscosity and adhesion for effective coverage and protection, and adequate fluidity and spreadability for ease of application, is a critical consideration in the development of topical this compound formulations. nih.gov

Analytical Methodologies for Research on Sucralfate

Chromatographic Techniques for Sucralfate (B611045) Analysis

Chromatographic methods are essential for separating and quantifying components within a this compound sample, as well as assessing its molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a widely used technique for the analysis of this compound, particularly for determining its purity and quantifying its main component, sucrose (B13894) octasulfate, and related substances. Given that this compound is a complex of sucrose octasulfate and aluminum ions, HPLC is typically employed to analyze the sucrose octasulfate portion.

Several HPLC methods have been developed and validated for the quantitative analysis of this compound. One reversed-phase HPLC method utilizes a C18 column with a mobile phase composed of acetonitrile (B52724) and phosphate (B84403) buffer (pH 8.9) at a ratio of 30:70 v/v, with a flow rate of 1 mL/min and detection at 282 nm. This method demonstrated linearity over a concentration range of 500-1500 µg/mL for this compound, with a retention time of approximately 3.5 minutes. researchgate.net Another RP-HPLC method employed a thermohypersil BDS column (4.6 x 150mm, 5µm) with a mobile phase of ammonium (B1175870) acetate (B1210297) (pH 4.4) and methanol (B129727) (60:40 v/v) at a flow rate of 0.8 mL/min, detecting at 263 nm. ijpsr.comijpsr.com This method showed linearity for this compound in the range of 1000-3000 µg/mL, with a retention time of 3.4 minutes. ijpsr.comijpsr.com

HPLC coupled with an Evaporative Light Scattering Detector (ELSD) has also been developed and validated for this compound analysis, particularly in raw material and suspension dosage forms. unair.ac.id A method using a Phenomenex Luna ODS3 column (250 x 4.6 mm i.d., 5µm) with a mobile phase of acetonitrile and 0.1% TFA (50:50) at 0.8 mL/min showed a this compound retention time of 2.29 minutes. unair.ac.id This method was found to be selective and accurate, with linearity in the range of 300-800 µg/mL. unair.ac.id

These HPLC methods are crucial for quality control and research, ensuring the required purity and accurate quantification of this compound in various samples.

Spectroscopic Methods for this compound Characterization and Quantification

Spectroscopic techniques provide valuable information about the chemical structure, functional groups, and elemental composition of this compound.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a simple and rapid method used for the quantitative determination of this compound concentration. This compound exhibits absorbance in the UV region, allowing for its quantification by measuring the absorbance of a solution at a specific wavelength.

Studies have reported the maximum absorbance wavelength (λmax) for this compound to be around 281 nm in 0.1N HCl and 283 nm. jetir.orgjmpas.comijpsjournal.comwjpmr.com A standard stock solution can be prepared by dissolving a weighed amount of this compound in a suitable solvent like methanol or 0.1N HCl, followed by appropriate dilutions to obtain solutions within the linear range of the spectrophotometer. jetir.orgwjpmr.com The concentration of unknown samples can then be determined by comparing their absorbance to a calibration curve prepared using standard solutions of known concentrations. jetir.org

UV-Vis spectroscopy is often used in dissolution studies and for routine quality control to determine the amount of this compound present in a sample. jmpas.comwjpmr.comjocpr.com

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Aluminum Quantification

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are powerful techniques for the precise and accurate quantification of the aluminum content in this compound. This compound is an aluminum salt, and determining the aluminum percentage is crucial for confirming its composition and quality. nihs.go.jpscribd.comdrugfuture.com

AAS, particularly electrothermal atomic absorption spectrometry (graphite furnace AAS), is sensitive enough to analyze samples containing microquantities of aluminum. nih.govnih.gov A wavelength of 309.3 nm is typically used for aluminum analysis by AAS. nih.gov

ICP-MS offers high sensitivity and is also used for determining aluminum concentrations in various matrices, including biological samples and pharmaceutical preparations. nih.govscispace.comjst.go.jp Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy (ICP-AES), a related technique, can be used to analyze aluminum in samples at a wavelength of 308.2 nm, often after an ashing step. nih.gov

These techniques are vital for ensuring that this compound meets the required specifications for aluminum content, which is typically between 17.0% and 21.0% calculated on the dried basis. nihs.go.jp Research findings have shown these methods are effective in measuring aluminum levels, even in biological fluids following this compound administration. nih.govnih.govscispace.com

Dissolution and Release Rate Testing in Simulated Biological Environments

Dissolution and release rate testing are critical for evaluating the performance of this compound formulations, particularly how the drug becomes available in simulated physiological conditions. Since this compound is a locally acting drug, its dissolution and interaction with the gastric environment are key to its mechanism of action. complexgenerics.orgfda.gov

Dissolution testing is typically performed using standardized apparatus, such as the USP apparatus 2 (paddle apparatus). complexgenerics.org Simulated biological fluids are used as dissolution media to mimic the conditions of the gastrointestinal tract. Common media include 0.1M hydrochloric acid or simulated gastric fluid without enzymes (pH 1.2), and pH 6.8 phosphate buffer or simulated intestinal fluid without enzymes. scielo.brscielo.br Acetate buffer (pH 4.5) is also used. scielo.brscielo.br

The release of aluminum from this compound in acidic environments is an important aspect studied through dissolution testing. complexgenerics.orgfda.gov In pH 1.2 medium, the aluminum release rate has been shown to be fast, with significant release occurring within one hour. complexgenerics.org In contrast, the release rate is significantly decreased in pH 2.5 medium. complexgenerics.org

Dissolution profiles, which track the amount of drug released over time, are valuable for comparing different this compound formulations and predicting their in vivo behavior. scielo.br These studies help in optimizing formulation development and ensuring consistent product quality. scielo.br

Data Table: Examples of Analytical Parameters for this compound Analysis

| Analytical Technique | Analyte/Property Measured | Method Examples / Key Parameters | Research Findings / Notes | Source Index |